N-Phenyl-1-anthramine
Description
Structural Characterization
Molecular Architecture and Isomerism
N-Phenyl-1-anthramine consists of a planar anthracene core (three fused benzene rings) with a phenyl group bonded to the primary amine at the 1-position. Its molecular formula is C₂₀H₁₅N , and it has a molecular weight of 269.35 g/mol . The compound exhibits positional isomerism, as evidenced by the existence of 9-anilinoanthracene (CAS 15424-38-1), where the phenylamino group occupies the 9-position of the anthracene scaffold.
Key Structural Features
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₂₀H₁₅N | |
| Molecular Weight | 269.35 g/mol | |
| Isomeric Forms | 9-Anilinoanthracene (CAS 15424-38-1) | |
| Synonyms | 1-Anilinoanthracene, N-Phenylanthracen-1-amine |
The phenylamino substituent introduces π-conjugation and steric effects, influencing electronic and physical properties. The anthracene core’s planarity facilitates π-π stacking interactions, while the amine group enables hydrogen bonding or charge-transfer interactions in molecular assemblies.
X-ray Crystallography and Conformational Analysis
While direct X-ray crystallography data for this compound are limited, insights from anthracene derivatives provide context:
- Anthracene Core Structure : Early X-ray studies established that anthracene adopts a planar, fused benzene arrangement with long molecular axes aligned along the c-axis in crystals. The 1-position substitution in this compound likely alters this alignment, introducing tilt or torsion to accommodate the phenylamino group.
- Conformational Flexibility : The phenylamino group’s rotation around the C–N bond may lead to multiple conformers. Computational models (discussed in Section 1.3) could elucidate energy barriers between conformers.
Anthracene Derivative Crystallography Insights
| Compound | Key Structural Feature | Source |
|---|---|---|
| Anthracene | Planar, c-axis alignment | |
| Anthracene-9-thiocarboxamide | Hydrogen-bonded layers, anisotropic expansion |
These studies highlight the importance of substituent placement in dictating crystalline packing and stability.
Computational Modeling (DFT, TD-DFT)
Computational methods provide critical insights into electronic and vibrational properties:
- DFT for Geometric Optimization : Density Functional Theory (DFT) can optimize the molecular geometry, predicting bond lengths and angles. For example, DFT studies on anthraquinones (structurally analogous compounds) revealed carbon-carbon bond lengths intermediate between diamond (1.54 Å) and graphite (1.42 Å). Similar analyses for this compound could quantify deviations from planarity.
- TD-DFT for Electronic Transitions : Time-Dependent DFT (TD-DFT) models excited-state dynamics, such as charge-transfer excitons. In anthraquinones, TD-DFT benchmarking identified ωB97XD as a functional balancing accuracy and computational efficiency. Applying this to this compound could predict absorption spectra and fluorescence properties.
Computational Methodologies in Related Systems
Properties
IUPAC Name |
N-phenylanthracen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N/c1-2-10-18(11-3-1)21-20-12-6-9-17-13-15-7-4-5-8-16(15)14-19(17)20/h1-14,21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCOIZKZASBFCJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC3=CC4=CC=CC=C4C=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60613978 | |
| Record name | N-Phenylanthracen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60613978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98683-00-2 | |
| Record name | N-Phenylanthracen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60613978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Amination of Anthracene Derivatives
Condensation Reaction : The most common approach involves reacting anthracene-1-amine (or anthranilic acid derivatives) with aniline under controlled conditions to form the N-phenyl substituted amine.
Reaction Conditions : Typically, this reaction is conducted in the liquid phase at elevated temperatures ranging from 100°C to 400°C, often under increased pressure to facilitate the amination and to improve yields.
Catalysts : Acidic catalysts, especially fluorine-containing catalysts derived from hydrogen fluoride and boric acid, are used to enhance the reaction efficiency and selectivity. These catalysts can be recovered and reused without significant loss of activity.
Molar Ratios : The reactants are used in molar ratios typically ranging from 1:3 to 10:1 (aniline:anthracene amine), with preferred ratios between 1:2 to 5:1 to optimize yield and minimize by-products.
Process Mode : The reaction can be carried out in batch or continuous modes. The actual amination step is preferably batchwise, while downstream processing such as purification can be continuous.
Catalytic Systems
Fluorine-Containing Catalysts : These are prepared by reacting hydrogen fluoride, boric acid, and aniline or anthracene amine derivatives. The resulting salt-like catalyst species promote the amination reaction efficiently.
Sulfonic Acid Catalysts : Methane- and ethanesulfonic acid, benzenesulfonic acid, p-toluenesulfonic acid, and halogenated benzenesulfonic acids have also been reported as effective catalysts.
Catalyst Recovery : The catalysts are water-extractable from the reaction mixture and can be recycled without purification, maintaining high selectivity and reducing waste.
Purification and Work-Up
After the reaction, the mixture contains this compound, unreacted starting materials, and minor by-products.
The organic phase is separated and washed with water and inorganic auxiliaries to remove catalyst residues.
Final purification is achieved by distillation under reduced pressure, yielding highly pure this compound.
Excess aniline or anthracene amine can be recovered and recycled into the process.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Range / Conditions | Notes |
|---|---|---|
| Reaction Temperature | 100–400 °C | Optimal range 150–350 °C |
| Reaction Pressure | Atmospheric to 15 bar | Elevated pressure favors selectivity |
| Catalyst Type | Fluorine-containing salts, sulfonic acids | Catalysts are recoverable and reusable |
| Molar Ratio (Aniline:Anthracene Amine) | 1:3 to 10:1 (preferred 1:2 to 5:1) | Controls product yield and minimizes diphenylamine by-product |
| Reaction Mode | Batch (amination), Continuous (purification) | Flexibility in industrial scale-up |
| Purification Method | Aqueous washing, fractional distillation | Ensures high purity and recovery of starting materials |
Research Findings and Observations
The use of fluorine-containing catalysts markedly improves the selectivity towards this compound, reducing the formation of diphenylamine and other side products, which are common in high-temperature amination reactions.
The reaction is robust with respect to the physical state of reactants; aniline and anthracene amine can be introduced as liquids, solids, or vapors without affecting the outcome significantly.
The process efficiency and catalyst recyclability contribute to a sustainable and economically viable industrial synthesis.
The reaction mechanism likely involves protonation of the amine nitrogen followed by nucleophilic attack of aniline, facilitated by the acidic catalyst environment.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Phenyl-1-anthramine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form this compound derivatives with different substituents.
Substitution: this compound can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and zinc dust.
Substitution: Alkyl halides, sulfonates, and anhydrous conditions.
Major Products:
Oxidation Products: Various oxidized derivatives of this compound.
Reduction Products: this compound derivatives with different substituents.
Substitution Products: Compounds with substituted phenyl groups.
Scientific Research Applications
N-Phenyl-1-anthramine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Phenyl-1-anthramine involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor of certain enzymes, disrupting their normal function. The compound’s ability to interfere with enzyme activity is often due to its structural similarity to the enzyme’s natural substrates . Additionally, this compound can participate in nucleophilic substitution reactions, further influencing its biological activity .
Comparison with Similar Compounds
Positional Isomers: N-Phenyl-2-anthramine and N-Phenyl-9-anthramine
The positional isomers of N-Phenyl-1-anthramine differ in the attachment site of the phenyl group on the anthracene ring:
- N-Phenyl-2-anthramine (CAS: 109871-20-7) features the phenyl group at the 2-position.
- N-Phenyl-9-anthramine (CAS: 15424-38-1) substitutes the phenyl group at the 9-position.
Key Findings :
- Electronic Effects : The 1-position substitution in this compound may result in distinct electronic interactions compared to the 2- and 9-positions due to differences in conjugation pathways and steric hindrance .
- Applications : All isomers are primarily research reagents, though their structural nuances could influence reactivity in synthetic pathways, such as in the preparation of fluorescent dyes or charge-transfer complexes .
N-Phenyl-1-naphthylamine (CAS: 90-30-2)
This compound substitutes a naphthalene ring (C₁₀H₇) for anthracene, resulting in a smaller aromatic system. Its molecular formula is C₁₆H₁₃N , with a molecular weight of 219.29 g/mol .
Key Differences :
- Aromatic System : The naphthalene core lacks the extended conjugation of anthracene, leading to reduced UV absorbance and fluorescence intensity compared to this compound.
3-Chloro-N-phenyl-phthalimide
This structurally distinct compound (CAS: Not listed; molecular formula: C₁₄H₈ClNO₂, weight: 257.67 g/mol) features a phthalimide core with a chloro substituent and phenyl group .
Contrasting Features :
- Functionality : The phthalimide group introduces electron-withdrawing properties, contrasting with the electron-rich amine in this compound.
Data Table: Comparative Analysis of Key Compounds
Biological Activity
N-Phenyl-1-anthramine is an organic compound with the molecular formula and a molecular weight of 269.35 g/mol. This compound has garnered attention in scientific research due to its diverse biological activities, including potential anticancer properties, effects on cellular processes, and applications as a fluorescent probe in biochemical studies.
Overview of Biological Applications
This compound has been utilized in various fields, notably in chemistry, biology, and medicine:
- Chemistry : Serves as a building block for synthesizing complex organic molecules and as a reagent in organic reactions.
- Biology : Functions as a probe for studying biological processes and enzyme activities.
- Medicine : Exhibits anticancer activity against several types of cancer, including breast cancer, lung cancer, and leukemia.
Mode of Action
This compound acts primarily through its interactions with biomolecules. It can function as both an enzyme inhibitor and activator, depending on the context of its binding interactions. Its ability to modulate cellular signaling pathways can lead to significant changes in gene expression and cellular behavior.
Biochemical Pathways
The compound influences various cellular processes by:
- Modulating cell signaling pathways.
- Altering gene expression.
- Affecting cellular metabolism.
These actions can result in either activation or inhibition of specific enzymes, thus impacting downstream cellular processes.
Anticancer Activity
Research indicates that this compound has shown promise in inhibiting cancer cell proliferation. In vitro studies demonstrated its effectiveness against human breast carcinoma cell lines (MDA-MB-231 and MCF-7), human cervical carcinoma (HeLa), and thyroid carcinoma (THJ29T) cells. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest.
Enzyme Interaction Studies
In biochemical assays, this compound has been employed to study enzyme kinetics and inhibition. Its role as a fluorescent probe allows researchers to visualize enzyme-substrate interactions in real time, providing insights into enzyme mechanisms and potential therapeutic targets.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Position | Notable Biological Activity |
|---|---|---|
| N-Phenyl-2-anthramine | 2nd Position | Similar anticancer properties |
| N-Phenyl-9-anthramine | 9th Position | Investigated for fluorescence applications |
| N-Phenyl-1-naphthylamine | Naphthalene Ring | Used in dye production; less biological activity |
This compound is unique due to its specific structural configuration, which allows it to interact with distinct molecular targets compared to its analogs.
Safety and Toxicological Profile
While the biological activities of this compound are promising, safety assessments are crucial. Studies have indicated that high doses may lead to macrocytic anemia and other adverse effects in animal models. The no-observed-effect level (NOEL) was established at 30 mg/kg/day based on observed toxicity at higher doses .
Future Directions
The potential applications of this compound as a fluorescent probe in studying antibiotic interactions with bacterial membranes suggest further exploration in biomedical research. Future studies should focus on isolating specific bioactive compounds derived from this compound and investigating their synergistic effects in clinical settings .
Q & A
Q. What are the established synthetic routes for N-Phenyl-1-anthramine, and what purity assessment methods are recommended?
this compound (CAS 98683-00-2) can be synthesized via nucleophilic aromatic substitution or palladium-catalyzed coupling reactions, depending on precursor availability. Key steps include purification via recrystallization or column chromatography. For purity assessment, combine High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry to confirm molecular integrity. Differential Scanning Calorimetry (DSC) can verify crystallinity and thermal stability .
Q. How can researchers characterize the structural and electronic properties of this compound?
Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve aromatic proton environments and confirm substitution patterns. Infrared (IR) spectroscopy identifies functional groups (e.g., N-H stretches). Computational methods like Density Functional Theory (DFT) can model electronic properties, such as HOMO-LUMO gaps, to predict reactivity .
Q. What analytical techniques are suitable for quantifying this compound in environmental or biological matrices?
Employ Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., deuterated analogs) to enhance accuracy. Solid-Phase Extraction (SPE) is recommended for sample cleanup in complex matrices. Validate methods using spike-recovery experiments and calibration curves (R² > 0.99) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound across studies?
Systematically compare experimental conditions (e.g., solvent polarity, temperature) and instrument parameters (e.g., NMR field strength). Cross-validate findings with independent techniques (e.g., X-ray crystallography for structural confirmation) and consult computational simulations to reconcile discrepancies. Document all variables to ensure reproducibility .
Q. What experimental designs are optimal for studying the photostability of this compound under varying environmental conditions?
Conduct accelerated degradation studies using UV/Vis light sources (e.g., 365 nm) and monitor changes via HPLC. Control variables include humidity, oxygen levels, and solvent systems. Use kinetic modeling (e.g., zero-order vs. first-order decay) to predict degradation pathways. Include dark controls to isolate light-specific effects .
Q. How can mechanistic studies elucidate the role of this compound in supramolecular interactions or catalysis?
Employ fluorescence quenching assays or Isothermal Titration Calorimetry (ITC) to measure binding affinities with host molecules (e.g., cyclodextrins). For catalytic applications, track reaction progress using in-situ Fourier-Transform Infrared (FTIR) spectroscopy. Compare turnover frequencies (TOF) under varying pH and temperature conditions .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible research outcomes?
Implement Quality-by-Design (QbD) principles: define Critical Process Parameters (CPPs) like reaction time, temperature, and catalyst loading. Use Design of Experiments (DoE) to optimize conditions. Characterize each batch with orthogonal techniques (e.g., NMR, elemental analysis) and archive samples for long-term stability testing .
Methodological Considerations
- Data Contradiction Analysis : Cross-reference primary literature and replicate experiments using standardized protocols. Apply statistical tools (e.g., ANOVA, t-tests) to assess significance of discrepancies .
- Safety and Handling : Store this compound at -20°C in amber vials to prevent photodegradation. Follow OSHA guidelines for handling aromatic amines, including PPE (gloves, lab coats) and fume hood use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
